![molecular formula C20H28N2O3 B5586825 ethyl (2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)(phenyl)acetate](/img/structure/B5586825.png)
ethyl (2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)(phenyl)acetate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves the condensation reactions, Lewis acid induced decompositions, or reactions with ethylenediamine, among other methods. For example, Gioiello et al. (2011) explored the synthesis of ethyl diazo derivatives via aldol-type condensation and Lewis acid induced decomposition, which provides insights into the mechanistic aspects and factors affecting product distribution in similar molecular frameworks (Gioiello et al., 2011).
Molecular Structure Analysis
The structure of related compounds has been determined through various analytical techniques, including X-ray analysis. For instance, Silaichev et al. (2013) described the crystalline and molecular structure of substituted 1,7-diazaspiro[4.4]nonanes, providing insight into the molecular geometry and interactions within similar compounds (Silaichev et al., 2013).
Chemical Reactions and Properties
The chemical behavior of compounds within this family can vary significantly based on the functional groups attached and the reaction conditions. For example, ethyl 2-diazo-3-oxopent-4-enoates can undergo Rhodium(II) acetate-catalyzed decomposition to form different products, reflecting the versatile chemical reactivity of these compounds (Taylor & Davies, 1983).
properties
IUPAC Name |
ethyl 2-(2-ethyl-3-oxo-2,8-diazaspiro[4.5]decan-8-yl)-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-3-21-15-20(14-17(21)23)10-12-22(13-11-20)18(19(24)25-4-2)16-8-6-5-7-9-16/h5-9,18H,3-4,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSIWGBNEHYZOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)C(C3=CC=CC=C3)C(=O)OCC)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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